molecular formula C12H15BrN2O3 B1406052 N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine CAS No. 1554637-93-2

N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine

Cat. No. B1406052
M. Wt: 315.16 g/mol
InChI Key: IBVZWHBZBGAYLN-UHFFFAOYSA-N
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Description

“N-[(5-Bromo-2-nitrophenyl)methyl]oxan-4-amine” is an organic compound with the CAS Number: 1554637-93-2. It has a molecular weight of 315.17 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-bromo-2-nitrobenzyl)tetrahydro-2H-pyran-4-amine . The InChI code is 1S/C12H15BrN2O3/c13-10-1-2-12(15(16)17)9(7-10)8-14-11-3-5-18-6-4-11/h1-2,7,11,14H,3-6,8H2 .

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of amines, including structures like N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine, are important in both academic research and industrial production. They play a crucial role in life science molecules, affecting their activities. New methods for synthesizing and functionalizing amines using earth-abundant metal-based catalysts are of great scientific interest (Senthamarai et al., 2018).

Chemical Reactivity Studies

Investigations into the chemical reactivity of various compounds, including those similar to N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine, contribute significantly to the understanding of their properties and potential applications. For example, studies on the reactivity of positions in Biginelli-type compounds and the synthesis of new dihydropyrimidine derivatives offer insights into chemical interactions and transformations (Namazi et al., 2001).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines, a process relevant to compounds like N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine, is a widely utilized transformation in organic chemistry. It's fundamental in the synthesis of drugs, biologically active molecules, pharmaceutical products, dyes, and polymers. Research in this area, especially using graphene-based catalysts, is crucial for understanding and improving these processes (Nasrollahzadeh et al., 2020).

Synthesis of N-Substituted Amines

The synthesis of N-substituted amines, a category that includes N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine, is a significant area of study. The BF3-catalyzed reaction of certain compounds with chloroacetonitrile, resulting in the formation of N-substituted amines, provides valuable knowledge for the development of new synthetic pathways (Ibata & Isogami, 1989).

Molecular Docking and Drug Design

Research involving molecular docking and drug design, including the use of compounds structurally similar to N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine, is vital for developing new therapeutic agents. For instance, studies on the synthesis and structural analysis of certain molecules as precursors for drug design against chronic myeloid leukemia highlight the potential of these compounds in medical research (Moreno-Fuquen et al., 2021).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine" .

properties

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c13-10-1-2-12(15(16)17)9(7-10)8-14-11-3-5-18-6-4-11/h1-2,7,11,14H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVZWHBZBGAYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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